

# Spectroscopic Data for N-(2-hydroxyphenyl)methanesulfonamide: An In-depth Technical Guide

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## Compound of Interest

Compound Name:	N-(2-hydroxyphenyl)methanesulfonamide
CAS No.:	6912-38-5
Cat. No.:	B1584140

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This guide provides a comprehensive analysis of the expected spectroscopic data for **N-(2-hydroxyphenyl)methanesulfonamide**, a molecule of interest in medicinal chemistry and materials science. As experimental spectra for this specific compound are not readily available in public databases, this document synthesizes predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), drawing upon data from analogous structures and foundational spectroscopic knowledge. This approach offers researchers, scientists, and drug development professionals a robust framework for the identification, characterization, and quality control of **N-(2-hydroxyphenyl)methanesulfonamide**.

## Molecular Structure and Spectroscopic Overview

**N-(2-hydroxyphenyl)methanesulfonamide** possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The interplay between the

methanesulfonyl group, the sulfonamide linkage, and the ortho-substituted phenolic ring dictates the chemical environment of each atom and the molecule's vibrational modes and fragmentation patterns. Understanding these relationships is paramount for accurate spectral interpretation.

Caption: Molecular structure of **N-(2-hydroxyphenyl)methanesulfonamide**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating molecular structure. The predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **N-(2-hydroxyphenyl)methanesulfonamide** reveal distinct signals corresponding to each unique proton and carbon environment.

### Predicted $^1\text{H}$ NMR Data (500 MHz, DMSO- $d_6$ )

The choice of deuterated dimethyl sulfoxide (DMSO- $d_6$ ) as a solvent is strategic. Its ability to form hydrogen bonds allows for the observation of exchangeable protons, such as those of the hydroxyl and sulfonamide groups, which might otherwise be broadened or absent in non-polar solvents.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
~9.5 - 10.0	Singlet (broad)	1H	Phenolic -OH	Hydrogen bonding with the solvent and potential intramolecular hydrogen bonding with the sulfonamide oxygen leads to a significant downfield shift and signal broadening.
~9.0 - 9.5	Singlet (broad)	1H	Sulfonamide N-H	The acidic nature of the sulfonamide proton, coupled with hydrogen bonding, results in a downfield, broad signal.
~7.0 - 7.5	Multiplet	4H	Aromatic C-H	The four protons on the hydroxyphenyl ring will exhibit complex splitting patterns due to ortho and meta coupling. The electron-donating hydroxyl group and the electron-withdrawing sulfonamide

group will influence their precise chemical shifts.

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-3.0

Singlet

3H

Methanesulfonyl  
CH<sub>3</sub>

The methyl group is adjacent to the strongly electron-withdrawing sulfonyl group, causing a downfield shift compared to a typical alkane methyl group.

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## Predicted <sup>13</sup>C NMR Data (125 MHz, DMSO-d<sub>6</sub>)

The proton-decoupled <sup>13</sup>C NMR spectrum is expected to show seven distinct signals, corresponding to the seven unique carbon environments in the molecule.

Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale
~150 - 155	C-OH (Aromatic)	The carbon atom directly attached to the electronegative oxygen of the hydroxyl group is significantly deshielded, resulting in a downfield chemical shift.[1]
~135 - 140	C-N (Aromatic)	The carbon atom bonded to the sulfonamide nitrogen will also be deshielded, appearing in the downfield region of the aromatic signals.
~115 - 130	Aromatic C-H	The four aromatic carbons bearing protons will resonate in this typical range for substituted benzene rings.
~40 - 45	Methanesulfonyl CH <sub>3</sub>	This aliphatic carbon is deshielded due to its proximity to the sulfonyl group.

## Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **N-(2-hydroxyphenyl)methanesulfonamide** in approximately 0.7 mL of DMSO-d<sub>6</sub>. Ensure the sample is fully dissolved.
- Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
- <sup>1</sup>H NMR Acquisition:
  - Tune and match the probe for the proton frequency.
  - Acquire a standard one-dimensional proton spectrum with a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

- Process the data with an exponential window function and perform Fourier transformation. Phase and baseline correct the spectrum.
- <sup>13</sup>C NMR Acquisition:
  - Tune and match the probe for the carbon frequency.
  - Acquire a proton-decoupled <sup>13</sup>C spectrum with a 45° pulse angle, a relaxation delay of 5 seconds, and a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.
  - Process the data similarly to the <sup>1</sup>H spectrum.

## Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing invaluable information about the functional groups present. The IR spectrum of **N-(2-hydroxyphenyl)methanesulfonamide** is expected to be rich with characteristic absorption bands.

## Predicted IR Absorption Frequencies

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Mode	Rationale
3550 - 3200	Strong, Broad	O-H Stretch (Phenolic)	The broadness of this peak is a hallmark of hydrogen bonding, characteristic of phenolic hydroxyl groups.[2][3][4]
3300 - 3200	Medium	N-H Stretch (Sulfonamide)	This peak is characteristic of the N-H bond in the sulfonamide linkage. [5]
3100 - 3000	Medium	Aromatic C-H Stretch	These absorptions are typical for C-H bonds on a benzene ring.
1600 & 1500	Medium-Strong	C=C Stretch (Aromatic)	These two distinct peaks are characteristic of the benzene ring.[2]
1350 - 1310	Strong	Asymmetric SO <sub>2</sub> Stretch	The sulfonyl group exhibits two strong, characteristic stretching vibrations. This is the asymmetric stretch.[5]
1170 - 1140	Strong	Symmetric SO <sub>2</sub> Stretch	This corresponds to the symmetric stretching of the sulfonyl group.[5]
1250 - 1150	Strong	C-O Stretch (Phenolic)	This strong absorption arises from the stretching of the

carbon-oxygen bond  
of the phenol.[3]

930 - 900

Medium

S-N Stretch

This vibration is  
characteristic of the  
sulfur-nitrogen bond in  
the sulfonamide.[5]

## Experimental Protocol: IR Spectroscopy

- Sample Preparation (ATR): Place a small amount of the solid **N-(2-hydroxyphenyl)methanesulfonamide** sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Obtain a background spectrum of the clean ATR crystal.
  - Acquire the sample spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
  - Co-add 32 scans to improve the signal-to-noise ratio.
  - The resulting spectrum should be displayed in terms of transmittance or absorbance.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of molecular weight and structural features. Electron Ionization (EI) is a common technique that induces fragmentation, offering a detailed structural fingerprint.

## Predicted Mass Spectrometry Data (Electron Ionization)

The molecular weight of **N-(2-hydroxyphenyl)methanesulfonamide** ( $\text{C}_7\text{H}_9\text{NO}_3\text{S}$ ) is 187.22 g/mol .

m/z (Mass-to-Charge Ratio)	Proposed Fragment	Rationale
187	$[M]^+$	The molecular ion peak. Aromatic compounds often show a prominent molecular ion.[6]
108	$[M - SO_2 - H]^+$	Loss of sulfur dioxide ( $SO_2$ ) is a characteristic fragmentation pathway for sulfonamides, followed by the loss of a hydrogen atom.[7][8]
93	$[C_6H_5O]^+$	Cleavage of the C-N bond can lead to the formation of a phenoxy radical cation.
79	$[CH_3SO_2]^+$	Cleavage of the S-N bond can result in the methanesulfonyl cation.

## Predicted Fragmentation Pathway

The fragmentation of **N-(2-hydroxyphenyl)methanesulfonamide** under EI conditions is likely initiated by the loss of an electron to form the molecular ion, followed by characteristic cleavages.



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Caption: Predicted mass spectral fragmentation of **N-(2-hydroxyphenyl)methanesulfonamide**.

## Experimental Protocol: Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection of a dilute solution in a suitable volatile solvent (e.g., methanol) if using a GC-MS or LC-MS system.
- Instrumentation: Utilize a mass spectrometer with an Electron Ionization (EI) source.
- Data Acquisition:
  - Set the ionization energy to 70 eV.
  - Scan a mass range of m/z 40-400.

- Acquire the spectrum, ensuring sufficient signal intensity for the molecular ion and major fragments.

## Conclusion

This guide provides a detailed, predictive overview of the key spectroscopic features of **N-(2-hydroxyphenyl)methanesulfonamide**. The synthesized  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS data, along with the provided experimental protocols, offer a solid foundation for researchers to identify and characterize this compound. While these predictions are based on sound scientific principles and data from related structures, experimental verification remains the gold standard. This document serves as a valuable resource to guide and accelerate the research and development efforts involving **N-(2-hydroxyphenyl)methanesulfonamide**.

## References

- Moratal, J. M., Martinez-Ferrer, M. J., Jiménez, H. R., Donaire, A., Castells, J., & Salgado, J. (1992).  $^1\text{H}$  NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. *Journal of Inorganic Biochemistry*, 45(4), 231–243. [\[Link\]](#)
- Oregon State University. (n.d.).  $^1\text{H}$  NMR Chemical Shift. Retrieved from [\[Link\]](#)
- Valentić, N. V., & Ušćumlić, G. S. (2003). Effect of substituents on the  $^1\text{H}$ -NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes. *Journal of the Serbian Chemical Society*, 68(7), 489-496.
- ResearchGate. (2025). H-1 and C-13-NMR data of hydroxyflavone derivatives. Retrieved from [\[Link\]](#)
- Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [\[Link\]](#)
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [\[Link\]](#)
- Hart, B. T., & Gowda, B. T. (2000). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C<sub>6</sub>H<sub>4</sub>SO<sub>2</sub>NH<sub>2</sub> and i-X, j-YC<sub>6</sub>H<sub>3</sub>SO<sub>2</sub>NH<sub>2</sub>.

- Reich, H. J. (n.d.). Organic Chemistry Data. Retrieved from [\[Link\]](#)
- Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. *Rapid Communications in Mass Spectrometry*, 17(21), 2373–2379. [\[Link\]](#)
- Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [\[Link\]](#)
- Proestos, C., & Komaitis, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)
- ResearchGate. (n.d.). Mass spectrometry parameters for the analysis of phenolic compounds. Retrieved from [\[Link\]](#)
- Wang, C., Li, Y., & Guo, Y. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. *Journal of the American Society for Mass Spectrometry*, 32(3), 810–817.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [\[Link\]](#)
- Parasram, K. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. *Journal of Analytical & Bioanalytical Techniques*, 6(6).
- UCLA Chemistry. (n.d.). IR Absorption Table. Retrieved from [\[Link\]](#)
- Compound Interest. (2015). A Guide to <sup>13</sup>C NMR Chemical Shift Values. Retrieved from [\[Link\]](#)
- ResearchGate. (2025). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion complex. Retrieved from [\[Link\]](#)
- Setliff, F. L., & Spradlin, T. K. (1996). Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides. *Journal of the Arkansas Academy of Science*, 50, 113-115.

- Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [[Link](#)]
- Prakash Raja. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry [Video]. YouTube. [[Link](#)]
- Oregon State University. (n.d.). <sup>13</sup>C NMR Chemical Shift. Retrieved from [[Link](#)]
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [[Link](#)]
- Guo, Y., Li, Y., & Wang, C. (2019). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. *The Journal of Organic Chemistry*, 84(15), 9477–9483.
- Purdue University Department of Chemistry. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Retrieved from [[Link](#)]
- ResearchGate. (2025). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Retrieved from [[Link](#)]

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- [7. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [8. pubs.acs.org \[pubs.acs.org\]](#)
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